molecular formula C26H32Cl2F6N2 B13747567 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-trifluoromethylbenzyl)-, dihydrochloride CAS No. 2477-23-8

1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-trifluoromethylbenzyl)-, dihydrochloride

Cat. No.: B13747567
CAS No.: 2477-23-8
M. Wt: 557.4 g/mol
InChI Key: UJFIOYBFWBTUIG-UHFFFAOYSA-N
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Description

1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride is a complex organic compound known for its unique bicyclic structure and the presence of trifluoromethylbenzyl groups. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the bicyclo(2.2.2)octane core, followed by the introduction of methylamine groups. The final step involves the addition of trifluoromethylbenzyl groups under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and trifluoromethylbenzyl groups play a crucial role in its binding affinity and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-trifluoromethylbenzyl)-, dihydrochloride stands out due to its unique bicyclic structure and the presence of trifluoromethylbenzyl groups. Similar compounds include:

  • 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride
  • 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-methylbenzyl)-, dihydrochloride

These compounds share a similar core structure but differ in the substituent groups, which can significantly impact their chemical properties and applications.

Properties

CAS No.

2477-23-8

Molecular Formula

C26H32Cl2F6N2

Molecular Weight

557.4 g/mol

IUPAC Name

[2-(trifluoromethyl)phenyl]methyl-[[4-[[[2-(trifluoromethyl)phenyl]methylazaniumyl]methyl]-1-bicyclo[2.2.2]octanyl]methyl]azanium;dichloride

InChI

InChI=1S/C26H30F6N2.2ClH/c27-25(28,29)21-7-3-1-5-19(21)15-33-17-23-9-12-24(13-10-23,14-11-23)18-34-16-20-6-2-4-8-22(20)26(30,31)32;;/h1-8,33-34H,9-18H2;2*1H

InChI Key

UJFIOYBFWBTUIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C[NH2+]CC3=CC=CC=C3C(F)(F)F)C[NH2+]CC4=CC=CC=C4C(F)(F)F.[Cl-].[Cl-]

Origin of Product

United States

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